molecular formula C10H10O5 B1296044 2-(2-Formyl-4-methoxyphenoxy)acetic acid CAS No. 24589-93-3

2-(2-Formyl-4-methoxyphenoxy)acetic acid

Cat. No. B1296044
CAS RN: 24589-93-3
M. Wt: 210.18 g/mol
InChI Key: BTPORJVAKLIAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Formyl-4-methoxyphenoxy)acetic acid is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. The compound features a phenoxyacetic acid moiety substituted with a formyl and a methoxy group, which are known to influence its chemical behavior and interaction with other molecules.

Synthesis Analysis

The synthesis of derivatives of 2-(2-formyl-4-methoxyphenoxy)acetic acid has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized by cyclization of the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another study presented a new approach towards the synthesis of a compound with a similar structure, involving a multicomponent condensation reaction . These synthetic routes are significant as they provide access to novel compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of 2-(2-formyl-4-methoxyphenoxy)acetic acid and its derivatives has been elucidated using various analytical techniques. X-ray diffraction studies have revealed the crystal structures of the acid and its metal complexes, showing features like hydrogen-bonded cyclic dimers and coordination to metal ions . The structure is further stabilized by hydrogen bonding, which is a common feature in the crystal structures of phenoxyacetic acid derivatives .

Chemical Reactions Analysis

The reactivity of 2-(2-formyl-4-methoxyphenoxy)acetic acid is influenced by the presence of the formyl and methoxy groups. These functional groups can participate in various chemical reactions, such as the formation of metal complexes or the cyclization to produce thiadiazole derivatives . The compound's reactivity is crucial for its potential applications in the synthesis of pharmaceuticals and other organic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-formyl-4-methoxyphenoxy)acetic acid derivatives are closely related to their molecular structure. The presence of substituents like the methoxy group can affect properties such as solubility, melting point, and reactivity. The compound's ability to form stable metal complexes also suggests potential applications in materials science, such as the development of coordination polymers with specific properties .

Scientific Research Applications

  • Specific Scientific Field : Chemistry and Biology
  • Summary of the Application : This compound is used in the synthesis of mononuclear and tetranuclear di-n-butyltin(IV) complexes, which have been found to have antibacterial activities .
  • Methods of Application or Experimental Procedures : The compounds were obtained by the reaction of n-Bu2SnO and 2-(4-formyl-2-methoxyphenoxy)acetic acid (LH). The compounds have been characterised by elemental analysis and IR, 1H NMR and X-ray crystallographic diffraction studies .
  • Results or Outcomes : The antibacterial activities decrease in the order 2 > 1 > (n-Bu)2SnO > LH. The increasing interest in organotin(IV) carboxylates in the last few decades is attributed to their significantly important applications in chemistry and biology .

Safety And Hazards

The safety data sheet advises to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(2-formyl-4-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-2-3-9(7(4-8)5-11)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPORJVAKLIAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302273
Record name (2-formyl-4-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formyl-4-methoxyphenoxy)acetic acid

CAS RN

24589-93-3
Record name NSC149913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-formyl-4-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-formyl-4-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.